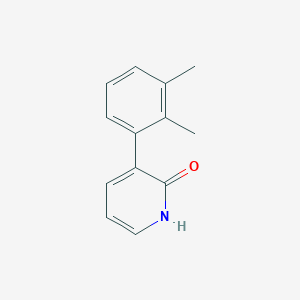
5-(2,4-Dimethylphenyl)-3-hydroxypyridine, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,4-Dimethylphenyl)-3-hydroxypyridine, 95% (5-(2,4-DMPH)-3-HOP) is a chemical compound that has been used in various scientific research applications. It is a hydroxypyridine derivative with a dimethylphenyl group attached to the pyridine ring. It is a white crystalline solid with a melting point of 145-147°C and a boiling point of 325-327°C. It is soluble in water, methanol, and ethanol. 5-(2,4-DMPH)-3-HOP has a variety of uses in scientific research, including synthesis, chemical reactions, and biochemical and physiological studies.
Scientific Research Applications
5-(2,4-DMPH)-3-HOP has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of various heterocyclic compounds. It has also been used in the synthesis of biologically active compounds, such as antimicrobial agents and anti-inflammatory agents. In addition, it has been used as a reagent in the synthesis of a variety of organic compounds, such as amides, esters, and nitriles.
Mechanism of Action
The mechanism of action of 5-(2,4-DMPH)-3-HOP is not yet fully understood. However, it is believed that it acts as a catalyst for the formation of various heterocyclic compounds. It is also believed to be involved in the formation of certain biologically active compounds, such as antimicrobial agents and anti-inflammatory agents.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2,4-DMPH)-3-HOP are not yet fully understood. However, studies have shown that it can act as a catalyst for the formation of various heterocyclic compounds. In addition, it has been found to have antimicrobial and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(2,4-DMPH)-3-HOP in lab experiments include its high purity (95%) and its ability to act as a catalyst for the formation of various heterocyclic compounds. It is also relatively easy to synthesize and is relatively inexpensive. The main limitation of using 5-(2,4-DMPH)-3-HOP in lab experiments is that its mechanism of action is not yet fully understood.
Future Directions
There are several potential future directions for the use of 5-(2,4-DMPH)-3-HOP in scientific research. One potential direction is to further investigate its mechanism of action and explore its potential applications in the synthesis of biologically active compounds. Another potential direction is to explore its potential use in the synthesis of other heterocyclic compounds and investigate its potential use as a reagent in the synthesis of various organic compounds. Additionally, further research could be done to explore the biochemical and physiological effects of 5-(2,4-DMPH)-3-HOP. Finally, further research could be done to explore the potential applications of 5-(2,4-DMPH)-3-HOP in drug development.
Synthesis Methods
5-(2,4-DMPH)-3-HOP can be synthesized from commercially available 2,4-dimethylphenylhydrazine and 3-hydroxy-2-pyridine carboxylic acid. The reaction is carried out in a mixture of acetic acid and water at a temperature of 100-120°C. The reaction is complete when the desired product is obtained in a yield of 95%.
properties
IUPAC Name |
5-(2,4-dimethylphenyl)pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-9-3-4-13(10(2)5-9)11-6-12(15)8-14-7-11/h3-8,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRMVIPXGMQBHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=CN=C2)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80682585 |
Source


|
| Record name | 5-(2,4-Dimethylphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80682585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-Dimethylphenyl)pyridin-3-ol | |
CAS RN |
1261940-61-7 |
Source


|
| Record name | 5-(2,4-Dimethylphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80682585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














